molecular formula C9H12N2 B1266484 1-Methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 36438-97-8

1-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1266484
CAS RN: 36438-97-8
M. Wt: 148.2 g/mol
InChI Key: SXLZJUPRTINRQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its derivatives has been a subject of interest due to their significant applications. A notable method involves the one-pot synthesis from activated ortho-halonitrobenzenes through dual nucleophilic aromatic substitution (SNAr) reactions, highlighting a straightforward approach to accessing substituted tetrahydroquinoxalines (Deshmukh, Das, & Jain, 2013). Additionally, the asymmetric hydrogenation of quinoxalines with diphosphinite ligands has been employed for the practical synthesis of enantioenriched tetrahydroquinoxalines, demonstrating the compound's versatility in pharmaceutical applications (Tang et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its chemical behavior and applications. Advanced spectroscopic techniques, such as 1H-NMR, have been utilized to confirm the structure of synthesized compounds, ensuring the accuracy of the synthetic methods employed and the purity of the obtained compounds (Shao Ying-lu, 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, underpinning its utility in synthesizing complex molecular structures. For instance, it has been used in one-pot syntheses involving diboronic acid in water, serving as both a solvent and a hydrogen donor, which showcases the compound's adaptability in metal-free conditions (Liu et al., 2017). Additionally, the compound has been involved in reductive conjugate addition nitro-Mannich reactions for the stereoselective synthesis of tetrahydroquinoxalines, highlighting its significance in creating diastereomerically pure compounds (Anderson et al., 2016).

Scientific Research Applications

Tautomerism and Structural Studies

  • Tautomerism in Derivatives : A study by Chapman (1966) investigated the tautomerism of derivatives of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. The research focused on the compound's structural properties in different states, revealing a tautomeric mixture of unsaturated and saturated esters in solution (Chapman, 1966).

Antioxidant Activities

  • Role as Antioxidants : Nishiyama et al. (2003) assessed the antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring, including this compound. They found that these compounds, especially the 1-Methyl derivative, exhibited significant antioxidant activities (Nishiyama et al., 2003).

Pharmaceutical Applications

  • Optically Pure Derivatives for Pharmaceutical Use : Tang et al. (2009) explored the synthesis of optically pure tetrahydroquinoxaline derivatives, highlighting their potential in pharmaceutical applications. These derivatives, including 1-Methyl variants, were shown to have significant roles in developing treatments like vasopressin V2 receptor antagonists (Tang et al., 2009).

Electrocatalytic and Electrochemical Properties

  • Electrochemical Reduction Studies : Gottlieb and Pfleiderer (1978) conducted a study on the electrochemical reduction of this compound derivatives. They provided insights into the reduction and autoxidation mechanisms of these compounds, important for understanding their electrocatalytic properties (Gottlieb & Pfleiderer, 1978).

Therapeutic Potential

  • Endogenous Amine with Antidepressant-like Activity : Możdżeń et al. (2019) investigated the neuroprotective and antidepressant-like effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. The study revealed its potential therapeutic applications in treating depression and neurodegenerative disorders (Możdżeń et al., 2019).

Synthesis and Bioactivity in Agriculture

  • Synthesis and Agricultural Bioactivity : Fu et al. (2017) designed and synthesized novel N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines, including 1-Methyl derivatives. They found these compounds could protect crops from certain agricultural chemicals, demonstrating their utility in agriculture (Fu et al., 2017).

Neuroprotective Effects

  • Protection Against Neurotoxins : Kotake et al. (2005) studied the neuroprotective effect of 1-Methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat neurons. The compound showed protective action against various neurotoxins, suggesting its potential in treating neurodegenerative diseases (Kotake et al., 2005).

Mechanism of Action

Target of Action

1-Methyl-1,2,3,4-tetrahydroquinoxaline (1MeTIQ) is an endogenous monoamine that primarily targets dopamine (DA) receptors . It interacts with the agonistic conformation of these receptors , which play a crucial role in the regulation of various brain functions, including mood, reward, and motor control .

Mode of Action

1MeTIQ acts as an antidopaminergic agent . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . Furthermore, it shifts dopamine catabolism towards COMT-dependent O-methylation . This interaction with its targets leads to changes in neurotransmitter levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by 1MeTIQ is the dopamine metabolic pathway . By inhibiting both MAO-A and B enzymes activity, 1MeTIQ increases neurotransmitter levels in the brain . This shift in dopamine metabolism can have downstream effects on various neurological functions.

Result of Action

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It shows a significant antidepressant-like effect in forced swim test (FST) in rats . These molecular and cellular effects suggest that 1MeTIQ could be effective for depression therapy in a clinical setting .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. While specific studies on this aspect are limited, it is known that the compound is enzymatically formed in the brain . Therefore, factors that affect brain health and function, such as diet, stress, and exposure to toxins, could potentially influence the action of 1MeTIQ.

Safety and Hazards

The safety information for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The future directions of research on 1-Methyl-1,2,3,4-tetrahydroquinoxaline could involve further exploration of its potential as an antidepressant and neuroprotective agent . There is also potential for further investigation into its effects on dopamine receptors and MAO enzymes . Additionally, new quinoxaline compounds have been designed and synthesized as DPP-4 inhibitors and hypoglycemics, which could provide a direction for future research .

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZJUPRTINRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957774
Record name 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36438-97-8
Record name 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36438-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 1,2,3,4-tetrahydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036438978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-Methyl-1,2,3,4-tetrahydroquinoxaline formed in the reaction of 2-Acetyl-7-methoxytropone with N-methyl-1,2-ethanediamine?

A1: While the research article doesn't directly focus on the formation or properties of this compound, it mentions that the reaction of 2-Acetyl-7-methoxytropone (2a) with N-methyl-1,2-ethanediamine produces several compounds, including 5-acetyl-1-methyl-1,2,3,4-tetrahydroquinoxaline (17). [] This suggests that this compound could potentially be formed as an intermediate or byproduct during this reaction, though further investigation would be needed to confirm this.

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